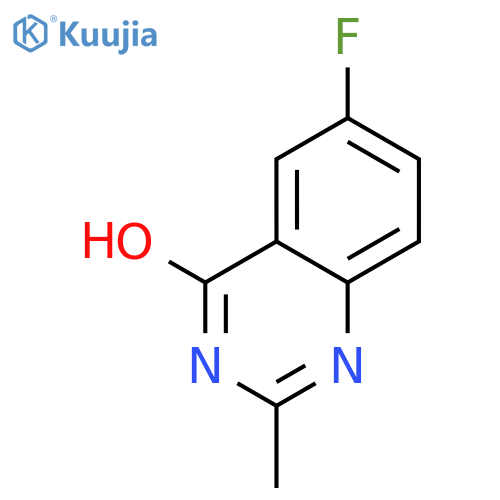

Cas no 194473-04-6 (6-fluoro-2-methylquinazolin-4-ol)

6-fluoro-2-methylquinazolin-4-ol 化学的及び物理的性質

名前と識別子

-

- 6-fluoro-2-methylquinazolin-4-ol

- 4(3H)-Quinazolinone,6-fluoro-2-methyl-

- 6-fluoro-2-methyl-1H-quinazolin-4-one

- 6-Fluoro-2-methylquinazolin-4(3H)-one

- 6-Fluoro-2-methylquinazolin-4-one

- 6-fluoro-2-methylquinazolin-4(1H)-one

- MFCD09910161

- SCHEMBL4369801

- AKOS005146409

- AM20030264

- PLUNYJURDZUDIA-UHFFFAOYSA-N

- AKOS006223933

- AS-43433

- FT-0766082

- 194473-04-6

- AB63026

- 6-Fluoro-2-methyl-3H-quinazolin-4-one

- BCP26616

- A15346

- DTXSID70674257

- AKOS015999900

-

- MDL: MFCD09910161

- インチ: InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)

- InChIKey: PLUNYJURDZUDIA-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=C2C=C(C=CC2=N1)F)O

計算された属性

- せいみつぶんしりょう: 178.05400

- どういたいしつりょう: 178.05424101g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- ひょうめんでんか: 0

- 互変異性体の数: 10

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 1.37

- PSA: 45.75000

- LogP: 1.37060

6-fluoro-2-methylquinazolin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB513840-250mg |

6-Fluoro-2-methylquinazolin-4(3H)-one; . |

194473-04-6 | 250mg |

€500.00 | 2025-02-13 | ||

| Chemenu | CM142638-1g |

6-Fluoro-2-methylquinazolin-4-ol |

194473-04-6 | 95% | 1g |

$*** | 2023-03-30 | |

| abcr | AB513840-250 mg |

6-Fluoro-2-methylquinazolin-4(3H)-one; . |

194473-04-6 | 250mg |

€265.40 | 2023-06-14 | ||

| Alichem | A189011776-5g |

6-Fluoro-2-methylquinazolin-4(3H)-one |

194473-04-6 | 95% | 5g |

$530.00 | 2023-09-02 | |

| abcr | AB513840-1g |

6-Fluoro-2-methylquinazolin-4(3H)-one; . |

194473-04-6 | 1g |

€1142.90 | 2025-02-13 | ||

| A2B Chem LLC | AE97605-5g |

6-FLUORO-2-METHYLQUINAZOLIN-4(3H)-ONE |

194473-04-6 | 98% | 5g |

$732.00 | 2024-04-20 | |

| A2B Chem LLC | AE97605-1g |

6-FLUORO-2-METHYLQUINAZOLIN-4(3H)-ONE |

194473-04-6 | 95% | 1g |

$359.00 | 2024-01-02 | |

| 1PlusChem | 1P00AOKL-250mg |

6-FLUORO-2-METHYLQUINAZOLIN-4(3H)-ONE |

194473-04-6 | 95% | 250mg |

$184.00 | 2024-06-17 | |

| abcr | AB513840-1 g |

6-Fluoro-2-methylquinazolin-4(3H)-one; . |

194473-04-6 | 1g |

€583.10 | 2023-06-14 | ||

| eNovation Chemicals LLC | D523080-1g |

6-Fluoro-2-Methylquinazolin-4(3H)-one |

194473-04-6 | 97% | 1g |

$280 | 2024-05-24 |

6-fluoro-2-methylquinazolin-4-ol 関連文献

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

6-fluoro-2-methylquinazolin-4-olに関する追加情報

Introduction to 6-fluoro-2-methylquinazolin-4-ol (CAS No. 194473-04-6)

6-fluoro-2-methylquinazolin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 194473-04-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a structural motif widely recognized for its biological activity and utility in drug development. The presence of a fluoro substituent and a methyl group at specific positions on the quinazoline ring imparts unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The quinazoline scaffold is a privileged structure in medicinal chemistry, featuring a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. Quinazoline derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Among these derivatives, fluoroquinazolines have shown particular promise due to the electron-withdrawing nature of the fluoro group, which can enhance binding affinity and metabolic stability. The incorporation of a methyl group at the 2-position further modulates the electronic distribution of the molecule, potentially influencing its interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel quinazoline-based compounds with improved pharmacokinetic profiles and target specificity. 6-fluoro-2-methylquinazolin-4-ol stands out as a compound of interest due to its structural features that may confer advantages over existing quinazoline derivatives. The fluoro substituent at the 6-position can enhance lipophilicity and metabolic stability, while the methyl group at the 2-position can influence binding interactions with enzymes or receptors. These structural elements make this compound a valuable starting point for designing next-generation therapeutics.

One of the most compelling aspects of 6-fluoro-2-methylquinazolin-4-ol is its potential application in oncology research. Quinazoline derivatives have demonstrated efficacy against various cancer types by inhibiting key signaling pathways involved in tumor growth and progression. For instance, some quinazoline-based compounds have been shown to target tyrosine kinases, which are critical enzymes in cancer cell proliferation. The fluoro and methyl substituents in 6-fluoro-2-methylquinazolin-4-ol may enhance its ability to interact with these kinases, potentially leading to more potent antitumor activity.

Moreover, the compound's structural similarity to known pharmacologically active molecules suggests that it may exhibit favorable pharmacokinetic properties. The fluoro group is well-documented for its ability to improve bioavailability and reduce metabolic clearance, while the methyl group can enhance binding affinity through steric interactions. These features are particularly important in drug development, where optimizing pharmacokinetic parameters is crucial for achieving therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 6-fluoro-2-methylquinazolin-4-ol with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have shown that this compound can bind effectively to various protein targets relevant to cancer therapy. For example, simulations suggest that it may interact with Bruton's tyrosine kinase (BTK), an enzyme implicated in B-cell malignancies. Such findings highlight the potential of 6-fluoro-2-methylquinazolin-4-ol as a lead compound for further optimization.

In addition to its oncological potential, 6-fluoro-2-methylquinazolin-4-ol may also find applications in other therapeutic areas. Quinazoline derivatives have been explored for their antimicrobial properties, with some compounds demonstrating activity against resistant bacterial strains. The fluoro substituent can enhance antibacterial efficacy by improving cell membrane permeability or inhibiting essential bacterial enzymes. Furthermore, this compound's structural framework could be modified to develop novel antiviral agents targeting RNA viruses.

The synthesis of 6-fluoro-2-methylquinazolin-4-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group transformations such as fluorination and methylation. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one more efficiently than ever before.

One particularly interesting aspect of quinazoline chemistry is the diversity of synthetic strategies available for constructing these molecules. For instance, palladium-catalyzed cross-coupling reactions have enabled the efficient formation of carbon-carbon bonds within the quinazoline framework. Similarly, transition-metal-catalyzed fluorination techniques have allowed for the introduction of fluorine atoms at specific positions with high selectivity.

The development of novel synthetic routes not only improves efficiency but also expands the library of available quinazoline derivatives for exploration. By leveraging modern synthetic tools, researchers can rapidly generate analogs of 6-fluoro-2-methylquinazolin-4-ol with modified substituents to investigate structure-function relationships further.

In conclusion,6-fluoro-2-methylquinazolin-4-ol (CAS No. 194473-04) is a promising compound with significant potential in pharmaceutical research due to its unique structural features and predicted biological activities. Its incorporation into drug discovery efforts could lead to novel therapeutics targeting cancer and other diseases characterized by dysregulated signaling pathways or microbial resistance.

194473-04-6 (6-fluoro-2-methylquinazolin-4-ol) 関連製品

- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)

- 1797139-01-5(N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-3-carboxamide)

- 2567504-81-6(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carboxylic acid)

- 1807109-06-3(Ethyl 2-bromomethyl-6-cyano-4-hydroxyphenylacetate)

- 2227366-51-8(Dalbavancin hydrochloride)

- 1060286-84-1(1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)

- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)

- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)

- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)